molecular formula C20H19ClN4O3S3 B12010826 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12010826
M. Wt: 495.0 g/mol
InChI Key: SJUIEZKRVJMWBA-LSHDLFTRSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-chlorobenzyl chloride.

    Formation of the Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.

    Condensation Reaction: Finally, the compound is formed by a condensation reaction between the acetohydrazide and 2,5-dimethoxybenzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The thiadiazole ring and the chlorobenzyl group are crucial for its biological activity, as they can interact with enzymes or receptors in the target organisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole
  • 2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde

Uniqueness

Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the dimethoxyphenyl group, which can enhance its biological activity and provide additional sites for chemical modification.

Properties

Molecular Formula

C20H19ClN4O3S3

Molecular Weight

495.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H19ClN4O3S3/c1-27-16-7-8-17(28-2)14(9-16)10-22-23-18(26)12-30-20-25-24-19(31-20)29-11-13-3-5-15(21)6-4-13/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10+

InChI Key

SJUIEZKRVJMWBA-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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